2-Bromo-1-(2,5-dichlorophenyl)ethanone

Organic Synthesis Reactivity Leaving Group Ability

This alpha-bromoketone features a unique 2,5-dichlorophenyl substitution pattern and bromomethyl ketone electrophilicity, delivering superior SN2 reactivity compared to chloro analogs. Validated in published SAR studies for synthesizing CFTR corrector compounds (F508del-CFTR trafficking) and aminoarylthiazole libraries. Also documented as a key intermediate for 2,5-dichlorophenacyl alkylxanthate radiosensitizers. Its distinct melting point (34.5–35°C) enables straightforward identity verification, differentiating it from the liquid precursor 2',5'-dichloroacetophenone. Choose this building block to align your synthesis with validated chemical space and ensure reproducible results.

Molecular Formula C8H5BrCl2O
Molecular Weight 267.93 g/mol
CAS No. 4571-25-9
Cat. No. B105508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,5-dichlorophenyl)ethanone
CAS4571-25-9
Synonymsα-Bromo-2’,5’-dichloroacetophenone;  2,5-Dichlorophenacyl Bromide; _x000B_2-Bromo-1-(2,5-dichlorophenyl)ethanone; 
Molecular FormulaC8H5BrCl2O
Molecular Weight267.93 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)CBr)Cl
InChIInChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
InChIKeyJGILXRDUULAMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2,5-dichlorophenyl)ethanone (CAS 4571-25-9): A Halogenated Acetophenone Building Block for Research


2-Bromo-1-(2,5-dichlorophenyl)ethanone, also known as 2-Bromo-2',5'-dichloroacetophenone, is a halogenated acetophenone derivative [1]. Its structure features an acetophenone core with a bromomethyl ketone group and a 2,5-dichlorophenyl ring, classifying it as an alpha-bromoketone . This compound is primarily used as an electrophilic reagent in organic synthesis, particularly in the formation of heterocyclic systems like thiazoles, and as a versatile intermediate for constructing more complex molecules [2].

Why Generic Substitution Fails for 2-Bromo-1-(2,5-dichlorophenyl)ethanone (CAS 4571-25-9): The Critical Role of Halogen and Ring Substitution


Generic substitution of this compound with other halogenated acetophenones or alpha-haloketones is not straightforward due to the specific interplay between its bromomethyl ketone electrophilicity and the electron-withdrawing 2,5-dichlorophenyl ring [1]. The bromine atom provides a defined reactivity profile for nucleophilic substitution that differs significantly from chloro or iodo analogs, impacting both reaction kinetics and product distribution . Furthermore, the 2,5-dichloro substitution pattern on the aromatic ring uniquely influences the electronic properties and steric environment, which can be critical for downstream biological activity or material properties [2]. These combined features mean that replacing it with a compound lacking either the specific halogen or the exact ring substitution pattern can lead to altered reaction outcomes, different impurity profiles, or loss of efficacy in the final application.

Quantitative Evidence Guide for 2-Bromo-1-(2,5-dichlorophenyl)ethanone (CAS 4571-25-9)


Comparative Reactivity in Nucleophilic Substitution: Bromo vs. Chloro Analogs

For alkylation reactions involving primary haloalkanes, the bromo analog demonstrates significantly higher reactivity in bimolecular nucleophilic substitution (SN2) compared to its chloro counterpart . While a direct experimental comparison for this specific compound is not published in the context of a single study, this is a well-established class-level inference based on the fundamental leaving group ability (Br- > Cl-) and is confirmed by general synthetic practice . This principle is directly applicable to this compound, making it a more suitable choice for initial reaction screening and optimization when high reactivity is required .

Organic Synthesis Reactivity Leaving Group Ability

Validated Application in Cystic Fibrosis Research: Synthesis of Aminoarylthiazole (AAT) Correctors

This compound is a validated reagent for synthesizing aminoarylthiazole (AAT) derivatives, which are studied as correctors of the chloride transport defect in cystic fibrosis [1]. The synthesis and structure-activity relationship (SAR) of these AATs have been published, confirming the utility of this specific bromoketone in accessing a biologically relevant chemical space [1]. Unlike other alpha-haloketones that may not be as well-characterized in this context, 2-Bromo-1-(2,5-dichlorophenyl)ethanone has been directly used to generate libraries of AATs that have undergone functional testing in CFBE41o- cells expressing F508del-CFTR [1].

Medicinal Chemistry Cystic Fibrosis CFTR Modulators

Defined Physical Properties and Storage Specifications

This compound has a well-defined melting point of 34.5-35 °C [1], which is a critical parameter for identity verification and purity assessment. This property differentiates it from structurally similar compounds, such as the non-brominated precursor 2',5'-dichloroacetophenone, which is a liquid with a melting point of 11-13 °C . Additionally, the compound requires storage at 2-8 °C, a specification that ensures its stability and integrity, and this is a key differentiator from analogs that may be stable at room temperature .

Analytical Chemistry Material Handling Quality Control

Documented Use as a Precursor to Radiosensitizing Agents

2,5-Dichlorophenacyl bromide (a synonym for 2-Bromo-1-(2,5-dichlorophenyl)ethanone) has been specifically utilized in the synthesis of 2,5-dichlorophenacyl alkylxanthates, a class of compounds investigated for their potential as radiosensitizing agents [1]. While many alpha-bromoketones can be used in alkylation reactions, the choice of this specific 2,5-dichloro-substituted analog is driven by the desired electronic properties of the final xanthate product, which are crucial for radiosensitizing activity [1].

Radiopharmaceuticals Radiosensitizers Cancer Research

Commercial Availability and Purity Specifications for Research Procurement

2-Bromo-1-(2,5-dichlorophenyl)ethanone is commercially available from multiple reputable vendors with a minimum purity specification of 95% . This established supply chain and defined purity threshold are critical for researchers and industrial users who require reliable and consistent material for their experiments and processes. This contrasts with less common or custom-synthesized analogs where batch-to-batch consistency and lead times may be a concern.

Procurement Quality Assurance Supply Chain

Best Research and Industrial Application Scenarios for 2-Bromo-1-(2,5-dichlorophenyl)ethanone (CAS 4571-25-9)


Medicinal Chemistry: Synthesis of Aminoarylthiazole (AAT) CFTR Modulators

This compound is the optimal starting material for synthesizing libraries of aminoarylthiazole (AAT) derivatives, which are being investigated as correctors of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. Its use is directly validated by a published SAR study that employed it to generate compounds with demonstrated activity in correcting F508del-CFTR trafficking defects [1]. Researchers in the field of cystic fibrosis drug discovery should prioritize this building block over others to ensure their synthetic efforts are aligned with validated chemical space.

Organic Synthesis: Efficient Alkylation Reactions Requiring High Reactivity

For synthetic routes involving an alkylation step with a primary haloalkane, 2-Bromo-1-(2,5-dichlorophenyl)ethanone is the preferred choice over its chloro analog [1]. Its bromine leaving group ensures faster and more efficient nucleophilic substitution (SN2), which is crucial for initial reaction screening, achieving high yields, and reducing reaction times [1]. This makes it a strategic choice for both academic and industrial chemists optimizing synthetic pathways.

Radiopharmaceutical Research: Precursor for Dichlorophenyl Xanthate Radiosensitizers

Investigators developing novel radiosensitizing agents should consider 2,5-dichlorophenacyl bromide (this compound) as a key intermediate [1]. Its use has been documented in the synthesis of a series of 2,5-dichlorophenacyl alkylxanthates, a class of compounds with potential applications in radiotherapy [1]. This specific compound provides the necessary 2,5-dichloro-substitution pattern required for the target xanthate's activity, differentiating it from other bromoketones.

Analytical and Quality Control: Use as a Reference Standard for Identity and Purity

Due to its well-defined melting point of 34.5-35 °C [1] and commercial availability at 95% purity , this compound serves as an excellent reference standard for analytical laboratories. It can be used to verify the identity and purity of synthesized batches or to calibrate analytical instruments. Its distinct melting point clearly differentiates it from its liquid precursor, 2',5'-dichloroacetophenone (mp 11-13 °C) [2], providing a straightforward physical method for quality assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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